

An In-depth Technical Guide to the Thermodynamic Properties of Butyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name: *Butyl cyclohexanecarboxylate*

Cat. No.: *B3192806*

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Abstract

This technical guide provides a comprehensive exploration of the thermodynamic properties of **Butyl cyclohexanecarboxylate**, a molecule of significant interest in organic synthesis and as a potential intermediate in pharmaceutical development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data, details rigorous experimental methodologies for property determination, and explores theoretical modeling approaches. By elucidating the causal relationships between molecular structure and thermodynamic behavior, this guide aims to equip scientists with the critical knowledge required to effectively utilize **Butyl cyclohexanecarboxylate** in their research and development endeavors. The narrative emphasizes the practical implications of these properties in contexts such as reaction optimization, purification, and formulation, thereby bridging the gap between theoretical thermodynamics and real-world applications.

Introduction: The Significance of Butyl Cyclohexanecarboxylate

Butyl cyclohexanecarboxylate (BCHC), with the molecular formula $C_{11}H_{20}O_2$, is an ester characterized by a butyl group linked to a cyclohexanecarboxylate moiety.^{[1][2][3]} Its structure, combining a flexible alkyl chain with a cyclic aliphatic ring, imparts a unique set of physicochemical properties that make it a valuable compound in various chemical applications.

In the pharmaceutical industry, understanding the thermodynamic landscape of such molecules is paramount. From influencing reaction kinetics and equilibrium in synthesis to governing solubility and stability in formulation, these properties are critical determinants of a drug candidate's journey from laboratory to clinic.

This guide delves into the core thermodynamic properties of **Butyl cyclohexanecarboxylate**, providing both a consolidation of available data and a practical framework for its experimental determination and theoretical prediction.

Physicochemical and Thermodynamic Properties of Butyl Cyclohexanecarboxylate

A precise understanding of the fundamental properties of **Butyl cyclohexanecarboxylate** is the cornerstone of its effective application. The following table summarizes key physicochemical and thermodynamic data, distinguishing between experimentally determined and estimated values. The prevalence of estimated data highlights an opportunity for further experimental investigation to solidify our understanding of this compound.

Property	Value	Unit	Source (Type)
Molecular Formula	C ₁₁ H ₂₀ O ₂	-	[1] [2] [3]
Molecular Weight	184.28	g/mol	[2]
Boiling Point (at 760 mmHg)	220.6 (sec-butyl isomer)	°C	
	546.92	K	[2] (Joback Method)
Density	0.95 (sec-butyl isomer)	g/cm ³	
Vapor Pressure (at 25 °C)	0.0879	hPa	[3] (Estimated)
0.100000 (sec-butyl isomer)	mmHg		[4] (Estimated)
Flash Point	87.2 (sec-butyl isomer)	°C	
Enthalpy of Vaporization (ΔH _{vap})	49.67	kJ/mol	[2] (Joback Method)
Ideal Gas Heat Capacity (C _{p,gas} at 546.92 K)	404.06	J/mol·K	[2] (Joback Method)
LogP (Octanol/Water Partition Coefficient)	3.4	-	[3] (XLogP3-AA)
	2.910	-	[2] (Crippen Method)
Water Solubility (at 25 °C)	18.52	mg/L	[4] (Estimated)

Experimental Determination of Thermodynamic Properties

The bedrock of thermodynamic characterization lies in robust experimental measurement. This section details the principles and step-by-step protocols for determining key properties of liquid-phase organic compounds like **Butyl cyclohexanecarboxylate**.

Vapor Pressure Determination

The vapor pressure of a liquid is a critical parameter for distillation, purification, and assessing volatility.

- Apparatus Setup: Assemble an ebulliometer, which consists of a boiling flask, a Cottrell pump to ensure equilibrium between the liquid and vapor phases, a condenser, and a high-precision temperature and pressure measurement system.
- Sample Preparation: Introduce a pure sample of **Butyl cyclohexanecarboxylate** into the boiling flask.
- System Evacuation: Evacuate the system to a desired starting pressure.
- Heating and Equilibration: Gently heat the sample until it boils. The Cottrell pump will lift boiling liquid and spray it over the temperature sensor, ensuring it is wetted with liquid at the boiling temperature corresponding to the system pressure.
- Data Acquisition: Record the steady-state temperature and pressure once equilibrium is reached.
- Iterative Measurements: Vary the system pressure and repeat steps 4 and 5 to obtain a series of vapor pressure-temperature data points.

Causality Behind Experimental Choices: Ebulliometry is chosen for its accuracy in establishing true vapor-liquid equilibrium, which is crucial for obtaining reliable vapor pressure data. The Cottrell pump is a key component that mitigates superheating and ensures the measured temperature is that of the saturated vapor.

Enthalpy of Vaporization (ΔH_{vap}) Measurement

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

- Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
- Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of **Butyl cyclohexanecarboxylate** into a pierced DSC pan. A pinhole in the lid allows for the vapor to escape during the experiment.
- Experimental Program:
 - Equilibrate the sample at a sub-boiling temperature.
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the boiling point of the substance.
 - Hold at an isothermal temperature above the boiling point to ensure complete vaporization.
- Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the boiling of the sample. Integrate the area of this peak to determine the total heat absorbed.
- Calculation: The enthalpy of vaporization is calculated by dividing the total heat absorbed by the initial mass of the sample.

Self-Validating System: The protocol's integrity is maintained by running a baseline with an empty, pierced pan to subtract any instrumental effects. The use of a certified standard for calibration ensures the accuracy of the measured heat flow.

Heat Capacity (Cp) Determination

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree.

- Baseline Run: Perform a DSC scan with two empty crucibles to establish the baseline heat flow of the instrument over the desired temperature range.
- Standard Run: Place a sapphire standard of known mass in the sample crucible and run the same temperature program as the baseline.

- Sample Run: Replace the sapphire standard with a known mass of **Butyl cyclohexanecarboxylate** and repeat the temperature program.
- Calculation: The heat capacity of the sample is calculated at each temperature using the following equation: $Cp_{sample} = (DSC_{sample} - DSC_{baseline}) / (DSC_{standard} - DSC_{baseline}) * (mass_{standard} / mass_{sample}) * Cp_{standard}$

Expertise in Practice: The three-step method is a standard and reliable technique that corrects for instrumental asymmetries and provides accurate heat capacity data. The choice of sapphire as a standard is due to its well-characterized and stable heat capacity over a wide temperature range.

Density Measurement

Density is a fundamental property that relates a substance's mass to its volume.

- Instrument Calibration: Calibrate the vibrating tube densitometer with two fluids of known density (e.g., dry air and deionized water).
- Sample Injection: Inject the **Butyl cyclohexanecarboxylate** sample into the oscillating U-tube, ensuring no air bubbles are present.
- Temperature Equilibration: Allow the sample to thermally equilibrate to the desired measurement temperature.
- Measurement: The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then calculated and displayed by the instrument's software.
- Temperature Dependence: Repeat the measurement at different temperatures to determine the density as a function of temperature.

Underlying Principle: The vibrating tube densitometer operates on the principle that the natural frequency of a vibrating tube changes with the mass of the fluid it contains. This allows for highly precise and accurate density measurements with small sample volumes.

Theoretical Modeling of Thermodynamic Properties

In the absence of experimental data, or to complement it, theoretical models provide a powerful tool for estimating thermodynamic properties.

The Joback Method: A Group Contribution Approach

The Joback method is a group-contribution method used to predict various thermodynamic properties based on the molecular structure of a compound. It decomposes the molecule into functional groups, and the property of interest is calculated by summing the contributions of each group.

For **Butyl cyclohexanecarboxylate**, the relevant functional groups would include:

- -CH₃ (methyl group)
- -CH₂- (methylene group)
- >CH- (methine group in the ring)
- -COO- (ester group)

The general equation for a property P is: $P = f(\sum G_i)$ where G_i is the contribution of the i-th group.

Insight from Experience: While the Joback method is a valuable tool for initial estimations, its accuracy can be limited, especially for complex molecules or properties that are sensitive to intermolecular interactions. It assumes no interactions between the functional groups, which is a simplification.

UNIFAC Model for Phase Equilibria

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a semi-empirical group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. This is particularly useful for modeling phase equilibria, such as vapor-liquid equilibrium (VLE), which is essential for designing and optimizing distillation processes.

The UNIFAC method calculates the activity coefficient (γ) as the sum of a combinatorial part (γ_C), which accounts for differences in molecular size and shape, and a residual part (γ_R), which accounts for energetic interactions between functional groups.

$$\ln(y_i) = \ln(y_i C) + \ln(y_i R)$$

Authoritative Grounding: The UNIFAC model is widely used in chemical engineering for process simulation and design. Its parameters for various functional groups have been extensively compiled and validated against experimental data.

Applications in Pharmaceutical Research and Development

The thermodynamic properties of **Butyl cyclohexanecarboxylate** are not merely academic data points; they have profound implications for its practical application in the pharmaceutical industry.

Role in Organic Synthesis

- Protecting Group: The tert-butyl isomer of cyclohexanecarboxylate can be used as a protecting group for carboxylic acids during multi-step syntheses. Its thermodynamic stability under various reaction conditions, followed by its controlled removal, is a key advantage.
- Solvent Selection: The boiling point and polarity of **Butyl cyclohexanecarboxylate** influence its suitability as a solvent for certain reactions. A moderately high boiling point can be advantageous for reactions requiring elevated temperatures.
- Reaction Optimization: Knowledge of the enthalpy of reaction and heat capacity is crucial for safe and efficient scale-up of synthetic processes. It allows for proper thermal management to control reaction rates and prevent thermal runaways.

Implications for Drug Formulation and Delivery

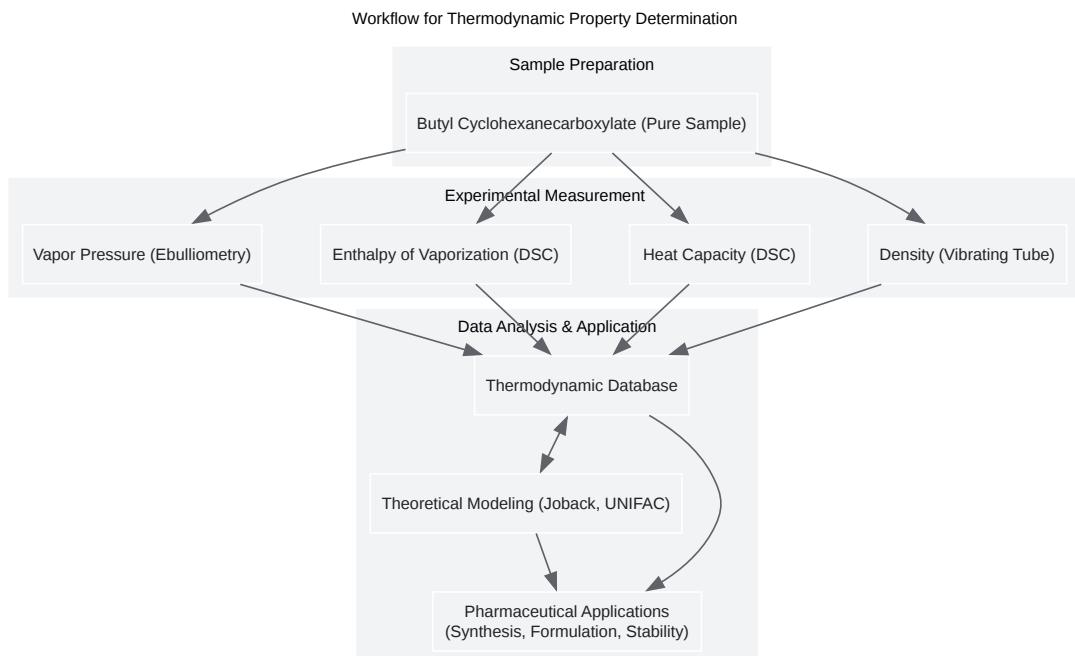
- Solubility and Dissolution: The thermodynamic property of solubility is a critical factor in drug formulation. The relatively low estimated water solubility of **Butyl cyclohexanecarboxylate** suggests that if it were part of an active pharmaceutical ingredient (API), formulation strategies to enhance its dissolution rate would be necessary for oral delivery.
- Prodrug Design: Esters are commonly used as prodrugs in prodrug design to improve the lipophilicity and membrane permeability of polar parent drugs. The thermodynamic properties of the ester, such as its partitioning behavior (LogP), directly impact its ability to cross

biological membranes. An optimal balance between lipophilicity and aqueous solubility is crucial for successful prodrug design.

- Stability: The thermodynamic stability of the ester bond in **Butyl cyclohexanecarboxylate** is important for the shelf-life of any potential drug substance or product. Understanding its susceptibility to hydrolysis under different pH and temperature conditions is essential.

Visualizations

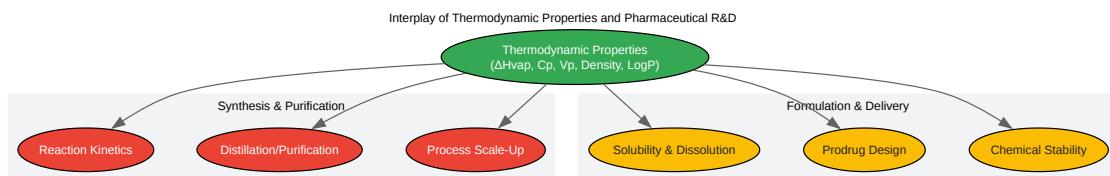
Experimental Workflow for Thermodynamic Property Determination



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Caption: A simplified workflow for the experimental determination and application of the thermodynamic properties of **Butyl cyclohexanecarboxylate**.

Relationship between Thermodynamic Properties and Pharmaceutical Applications



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Caption: A conceptual diagram illustrating the influence of key thermodynamic properties on various stages of pharmaceutical research and development.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties of **Butyl cyclohexanecarboxylate**, emphasizing their critical role in scientific research and pharmaceutical development. While a body of estimated data exists, there is a clear need for more comprehensive experimental studies to fully characterize this compound. The detailed experimental protocols and discussion of theoretical models presented herein offer a robust framework for researchers to either generate new data or make informed predictions. Ultimately, a thorough understanding of the thermodynamic landscape of molecules like **Butyl cyclohexanecarboxylate** is indispensable for accelerating the development of new chemical entities and their successful translation into valuable products.

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